molecular formula C14H7ClF3NS B2727622 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-76-5

2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile

Cat. No. B2727622
CAS RN: 477866-76-5
M. Wt: 313.72
InChI Key: HGKPGJMJYMEKNU-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile” is a chemical compound with the CAS Number: 477866-76-5 . It has a molecular weight of 313.73 . The compound is solid in its physical form . The IUPAC name for this compound is 2-[(3-chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzonitrile .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.73 . It is a solid in its physical form .

Scientific Research Applications

Polymerization Initiators and Complexation Agents

Compounds with trifluoromethyl groups and sulfanyl substituents have been explored for their roles in polymerizations. For instance, trifluoromethanesulphonates (triflates) complex with their conjugate acids in solvents like dichloromethane and acetonitrile, showing significant potential in initiating polymerizations of ethylenic monomers. This complexation behavior suggests that similar compounds could be involved in polymer synthesis or modification, enhancing the properties of polymers such as solvation and stability (Souverain et al., 1980).

Cyclization Reactions in Organic Synthesis

The reactivity of benzyl alkynyl sulfides in base-induced cyclization reactions to form dihydrothiophenes has been studied, with efficiency varying based on the substituents on the aromatic ring. Such reactions, involving electron-withdrawing groups leading to rapid proton exchange and tautomerism, indicate that compounds like 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile could be used in the synthesis of heterocyclic compounds through similar cyclization mechanisms (Motto et al., 2011).

High-Performance Materials

Research on thiophenyl-substituted benzidines, including compounds with chlorophenyl and trifluoromethyl groups, has led to the development of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are of interest for advanced applications in optoelectronics and photonics, suggesting a role for similar compounds in the synthesis of materials with exceptional optical and mechanical properties (Tapaswi et al., 2015).

Advanced Organic Synthesis Techniques

Studies on the base-induced cyclization of alkynyl sulfides, including those with trifluoromethyl and chlorophenyl groups, demonstrate sophisticated methods for constructing complex organic molecules. These techniques enable the efficient synthesis of heterocycles, which are crucial in pharmaceuticals, agrochemicals, and materials science (Sheng et al., 2014).

Sulfonation and Functionalization of Polymers

Research into sulfonated poly(p-phenylene) derivatives, potentially including functionalities related to this compound, has shown promising applications in the development of proton exchange membranes. These materials are critical for fuel cell technologies, indicating that similar compounds could contribute to advancements in energy conversion and storage solutions (Ghassemi & McGrath, 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, and H332, suggesting that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NS/c15-11-2-1-3-12(7-11)20-13-5-4-10(14(16,17)18)6-9(13)8-19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPGJMJYMEKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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